molecular formula C18H17N3O2 B2829738 Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate CAS No. 477865-99-9

Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate

Cat. No.: B2829738
CAS No.: 477865-99-9
M. Wt: 307.353
InChI Key: LNRWWJJXODNBCX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate is a complex organic compound that belongs to the class of nicotinates This compound is characterized by the presence of an ethyl ester group, an allylamino group, a cyano group, and a phenyl group attached to a nicotinate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate typically involves multi-step organic reactions. One common method involves the cyanoacetylation of amines, where ethyl cyanoacetate is reacted with allylamine under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and requires careful temperature control to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving continuous flow reactors and automated systems to control reaction parameters precisely. Solvent-free methods or green chemistry approaches may also be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the cyano and ester groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 6-(allylamino)-2-(2-(dimethylamino)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione: A structurally similar compound with different functional groups.

    6-(allylamino)-2-(phenylamino)furo[2,3-d]pyrimidine-5-carboxylate: Another compound with a similar backbone but different substituents.

Uniqueness

Ethyl 6-(allylamino)-5-cyano-2-phenylnicotinate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 5-cyano-2-phenyl-6-(prop-2-enylamino)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O2/c1-3-10-20-17-14(12-19)11-15(18(22)23-4-2)16(21-17)13-8-6-5-7-9-13/h3,5-9,11H,1,4,10H2,2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRWWJJXODNBCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N=C(C(=C1)C#N)NCC=C)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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